molecular formula C10H17N B14669258 1-Cyclopentyl-6-azabicyclo[3.1.0]hexane CAS No. 51616-97-8

1-Cyclopentyl-6-azabicyclo[3.1.0]hexane

Cat. No.: B14669258
CAS No.: 51616-97-8
M. Wt: 151.25 g/mol
InChI Key: DDCAJVLDOSOAJE-UHFFFAOYSA-N
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Description

1-Cyclopentyl-6-azabicyclo[310]hexane is a heterocyclic compound featuring a bicyclic structure with a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-6-azabicyclo[3.1.0]hexane typically involves cyclization reactions. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as ruthenium (II) catalysis . Another approach involves the treatment of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium, which proceeds via an open chain transition state based on intermolecular bromine-lithium coordination .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes, such as the catalytic hydrogenation of precursors or the use of cyclization reactions under controlled conditions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-6-azabicyclo[3.1.0]hexane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

1-Cyclopentyl-6-azabicyclo[3.1.0]hexane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism by which 1-Cyclopentyl-6-azabicyclo[3.1.0]hexane exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. For instance, the compound may act as an inhibitor of certain enzymes or receptors, thereby influencing cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-Cyclopentyl-6-azabicyclo[3.1.0]hexane is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other azabicyclo compounds may not be suitable .

Properties

CAS No.

51616-97-8

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

1-cyclopentyl-6-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C10H17N/c1-2-5-8(4-1)10-7-3-6-9(10)11-10/h8-9,11H,1-7H2

InChI Key

DDCAJVLDOSOAJE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C23CCCC2N3

Origin of Product

United States

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